Cas no 273-24-5 (5H-Purine)
5H-Purine Chemical and Physical Properties
Names and Identifiers
-
- 5H-Purine
- 5H-Purine (9CI)
- 273-24-5
- A913279
- DTXSID90328144
- SCHEMBL22959937
-
- Inchi: 1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-4H
- InChI Key: MBXKAFPOCZVZIP-UHFFFAOYSA-N
- SMILES: N1=CN=C2C1C=NC=N2
Computed Properties
- Exact Mass: 120.04372
- Monoisotopic Mass: 120.043596145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- PSA: 49.44
5H-Purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040583-25g |
5H-Purine |
273-24-5 | 95% | 25g |
$906.98 | 2023-09-02 | |
| Alichem | A449040583-100g |
5H-Purine |
273-24-5 | 95% | 100g |
$2186.88 | 2023-09-02 | |
| Alichem | A449040583-500g |
5H-Purine |
273-24-5 | 95% | 500g |
$6633.00 | 2023-09-02 | |
| Chemenu | CM230799-10g |
5H-Purine |
273-24-5 | 95% | 10g |
$313 | 2021-08-04 | |
| Chemenu | CM230799-25g |
5H-Purine |
273-24-5 | 95% | 25g |
$626 | 2021-08-04 | |
| Chemenu | CM230799-25g |
5H-Purine |
273-24-5 | 95% | 25g |
$742 | 2024-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H44310-5g |
5H-Purine |
273-24-5 | 98% | 5g |
¥2422.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H44310-250mg |
5H-Purine |
273-24-5 | 98% | 250mg |
¥332.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H44310-1g |
5H-Purine |
273-24-5 | 98% | 1g |
¥662.0 | 2023-09-07 | |
| Ambeed | A682489-25g |
5H-Purine |
273-24-5 | 98% | 25g |
$618.0 | 2024-07-28 |
5H-Purine Suppliers
5H-Purine Related Literature
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Lei Zhang,Gui Zhang,Peng Xiao,Youju Huang,Min Qiang,Tao Chen New J. Chem., 2019,43, 6063-6068
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 5H-Purine
5H-Purine: A Comprehensive Overview
CAS No. 273-24-5, also known as 5H-Purine, is a compound that has garnered significant attention in the field of biochemistry and pharmacology due to its unique structural properties and potential applications in various therapeutic areas. This article delves into the details of 5H-Purine, exploring its chemical structure, biological activity, and recent advancements in research.
Purines are a class of organic compounds characterized by their bicyclic structure consisting of two fused rings: an aromatic pyrimidine ring and a saturated imidazole ring. Among the various purine derivatives, 5H-Purine stands out as it possesses a hydrogen atom at position 5 of the pyrimidine ring, which imparts specific chemical and biological properties to this compound.
The discovery and characterization of 5H-Purine have been driven by its potential applications in drug development. Purines, in general, are known for their role as building blocks of nucleic acids (DNA and RNA), but 5H-Purine has emerged as a subject of interest due to its distinct pharmacological profile. Research into this compound has expanded significantly over the years, with studies focusing on its anti-inflammatory, antioxidant, and cancer chemopreventive properties.
In recent years, advancements in molecular biology and pharmacogenomics have provided new insights into the mechanisms of action of 5H-Purine. For instance, studies have shown that 5H-Purine exhibits selectivity for certain enzyme targets, making it a promising candidate for the development of targeted therapies. These findings are particularly relevant in the context of precision medicine, where drugs are designed to target specific molecular pathways involved in disease pathogenesis.
The therapeutic potential of 5H-Purine has been explored in various preclinical models. For example, research into its effects on cancer cell proliferation and apoptosis induction has shown encouraging results, suggesting that this compound may have a role to play in the treatment of certain types of cancer. Furthermore, studies into its anti-inflammatory properties have highlighted its potential as a novel therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising developments, challenges remain in translating research findings into clinical applications. One of the key issues is the optimization of dose regimens and delivery systems to ensure efficacy while minimizing potential side effects. Additionally, further research is needed to fully understand the toxicokinetics and safety profile of 5H-Purine in humans.
The future of 5H-Purine as a therapeutic agent appears promising, with ongoing research aimed at addressing these challenges. Advances in molecular modeling and crystallography are expected to provide new insights into the structural basis of its biological activity, paving the way for the development of more effective and safer drugs.
In conclusion, 5H-Purine represents a fascinating area of research with significant potential for therapeutic applications. As our understanding of this compound's properties continues to grow, so too does the promise of harnessing it for the benefit of patients in need of novel treatment options.
273-24-5 (5H-Purine) Related Products
- 478303-70-7( )
- 79703-84-7(5H-Purin-6-amine, 5-methyl-)
- 79579-08-1(4H-Imidazol-5-amine,4,4-dimethyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)